molecular formula C23H19N3O2S B2782549 3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034425-05-1

3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No. B2782549
CAS RN: 2034425-05-1
M. Wt: 401.48
InChI Key: COTMXAAVLBYXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is not fully understood. However, it is believed to act by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation or inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have low toxicity, making it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may have harmful effects on cells or animals. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide. One direction is to further investigate its mechanism of action and identify specific enzymes or signaling pathways that it targets. Another direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders. Additionally, research may focus on developing more efficient synthesis methods for this compound to make it more accessible for scientific research.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide involves a series of chemical reactions. The starting material for this synthesis is 2-chloro-3-nitropyrazine, which is reacted with 3-thiophen-3-ylacrylic acid to form 3-(3-thiophen-3-ylpyrazin-2-yl)acrylic acid. This intermediate is then reacted with benzylamine to form the benzylamide derivative. The final step involves the reaction of the benzylamide derivative with 3-bromo-4-fluorobenzoyl chloride to form the desired compound.

Scientific Research Applications

3-(benzyloxy)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammation. It has been shown to have anti-proliferative activity against cancer cells and anti-inflammatory activity in animal models.

properties

IUPAC Name

3-phenylmethoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2S/c27-23(26-14-21-22(25-11-10-24-21)19-9-12-29-16-19)18-7-4-8-20(13-18)28-15-17-5-2-1-3-6-17/h1-13,16H,14-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTMXAAVLBYXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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